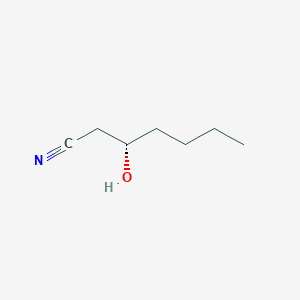![molecular formula C21H28N2O2 B12619349 1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine CAS No. 918482-12-9](/img/structure/B12619349.png)
1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine is a chemical compound that belongs to the piperazine family Piperazines are a class of organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions This specific compound is notable for its structural complexity, featuring both methoxyphenyl and phenoxyethyl groups attached to the piperazine ring
Métodos De Preparación
The synthesis of 1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenethylamine and 2-phenoxyethylamine.
Formation of Intermediate: The first step involves the reaction of 4-methoxyphenethylamine with an appropriate reagent to form an intermediate compound.
Cyclization: The intermediate is then subjected to cyclization conditions to form the piperazine ring.
Final Coupling: The final step involves coupling the cyclized intermediate with 2-phenoxyethylamine under suitable reaction conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Análisis De Reacciones Químicas
1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the development of new chemical reactions and methodologies.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)piperazine: This compound lacks the phenoxyethyl group and has different chemical and biological properties.
4-(2-Phenoxyethyl)piperazine: This compound lacks the methoxyphenyl group and exhibits distinct reactivity and applications.
Ethyl 4-(2-methoxyphenyl)-1-piperazinecarboxylate: This compound has an ester functional group and is used in different chemical contexts.
Propiedades
Número CAS |
918482-12-9 |
|---|---|
Fórmula molecular |
C21H28N2O2 |
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
1-[2-(4-methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine |
InChI |
InChI=1S/C21H28N2O2/c1-24-20-9-7-19(8-10-20)11-12-22-13-15-23(16-14-22)17-18-25-21-5-3-2-4-6-21/h2-10H,11-18H2,1H3 |
Clave InChI |
NCSADXGULNCDJQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CCN2CCN(CC2)CCOC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[Benzyl(methyl)amino]-1-(4-fluorophenyl)pent-1-en-3-one](/img/structure/B12619267.png)
![3,9-Diazaspiro[5.5]undecane, 1-butyl-9-(phenylmethyl)-, (1R)-](/img/structure/B12619275.png)
![5-ethyl-N-[(2S)-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}-1-oxobutan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B12619284.png)
![2-[(Trimethylsilyl)ethynyl]-9H-fluoren-9-one](/img/structure/B12619290.png)
![4-Nitro-2-[(pent-4-yn-1-yl)oxy]aniline](/img/structure/B12619291.png)



![4-{4-[(2-Ethylhexyl)oxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid](/img/structure/B12619310.png)

![3,4,5-Triethoxy-N-(3-{[2-(1,2,4-oxadiazol-3-yl)pyridin-4-yl]oxy}phenyl)benzamide](/img/structure/B12619327.png)
![4-(5-Phenyl-1,3-oxazol-2-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B12619330.png)
![4-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12619336.png)
![8-(cyclohexyloxy)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole methanesulfonate](/img/structure/B12619358.png)
